molecular formula C10H13NO B1167878 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)- CAS No. 107878-38-6

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)-

Cat. No.: B1167878
CAS No.: 107878-38-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- is a complex organic compound with significant interest in various scientific fields. This compound features a benzenediol core with additional hydroxy and aminoethyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- typically involves multi-step organic synthesis

    Nitration and Reduction: The benzenediol core can be nitrated and subsequently reduced to introduce amino groups.

    Hydroxylation: Hydroxyl groups are introduced using reagents like hydrogen peroxide or other oxidizing agents.

    Alkylation: The aminoethyl group is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are often used in hydrogenation steps, while large-scale hydroxylation might employ continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups using hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens, sulfonic acids, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzenediols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 4-(aminomethyl)-: Similar structure but with different functional groups.

    Resveratrol: Another benzenediol derivative with hydroxyl groups, known for its antioxidant properties.

    Catecholamines: Compounds like dopamine and norepinephrine, which have similar core structures but different functional groups.

Uniqueness

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- is unique due to its specific combination of hydroxy and aminoethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable molecule for targeted research and industrial applications.

Properties

CAS No.

107878-38-6

Molecular Formula

C10H13NO

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.